(5R,11R)-5,11-Diethyl-2,8-dimethoxy-5,6,11,12-tetrahydrochrysene
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Overview
Description
(5R,11R)-5,11-Diethyl-2,8-dimethoxy-5,6,11,12-tetrahydrochrysene is a synthetic organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,11R)-5,11-Diethyl-2,8-dimethoxy-5,6,11,12-tetrahydrochrysene typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
Formation of the core structure: This involves the construction of the tetrahydrochrysene skeleton through a series of cyclization reactions.
Introduction of functional groups: The diethyl and dimethoxy groups are introduced through alkylation and methoxylation reactions, respectively.
Chiral resolution: The final step involves the resolution of the racemic mixture to obtain the (5R,11R) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5R,11R)-5,11-Diethyl-2,8-dimethoxy-5,6,11,12-tetrahydrochrysene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons.
Scientific Research Applications
(5R,11R)-5,11-Diethyl-2,8-dimethoxy-5,6,11,12-tetrahydrochrysene has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of hormone-related disorders.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies related to its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of (5R,11R)-5,11-Diethyl-2,8-dimethoxy-5,6,11,12-tetrahydrochrysene involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to hormone receptors, modulating their activity.
Enzymes: It can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.
Signaling Pathways: The compound may influence cellular signaling pathways, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
- (5R,11R)-5,11-Dimethylhenicosane
- (5R,11R)-2,5,11-Trimethyloctadecane
- (5R,11R)-2,5,11-Trimethylhexadecane
Uniqueness
(5R,11R)-5,11-Diethyl-2,8-dimethoxy-5,6,11,12-tetrahydrochrysene is unique due to its specific substitution pattern and chiral centers
Properties
Molecular Formula |
C24H28O2 |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
(5R,11R)-5,11-diethyl-2,8-dimethoxy-5,6,11,12-tetrahydrochrysene |
InChI |
InChI=1S/C24H28O2/c1-5-15-11-17-13-19(25-3)8-10-22(17)24-16(6-2)12-18-14-20(26-4)7-9-21(18)23(15)24/h7-10,13-16H,5-6,11-12H2,1-4H3/t15-,16-/m1/s1 |
InChI Key |
OXNGTFQCCCFINI-HZPDHXFCSA-N |
Isomeric SMILES |
CC[C@@H]1CC2=C(C=CC(=C2)OC)C3=C1C4=C(C[C@H]3CC)C=C(C=C4)OC |
Canonical SMILES |
CCC1CC2=C(C=CC(=C2)OC)C3=C1C4=C(CC3CC)C=C(C=C4)OC |
Origin of Product |
United States |
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